24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vat Black 25, also known as C.I. Vat Black 25, is a vat dye with the molecular formula C₄₅H₂₂N₂O₅ and a relative molecular mass of 668.664 Da . It is characterized by its black color with a slight yellow-green tint and is known for its excellent fastness properties, including resistance to light, heat, strong alkalis, strong acids, and organic solvents .
Preparation Methods
The synthesis of Vat Black 25 involves several steps. Initially, benzene anthraquinone is halogenated to produce dihalogenated benzene anthraquinone . This intermediate undergoes a substitution reaction with 1-aminoanthraquinone in the presence of copper oxide as a catalyst at approximately 280°C for three hours . Sodium carbonate is added to absorb the hydrochloric acid produced during the reaction, resulting in a condensation product . This product is then subjected to alkaline fusion with potassium hydroxide at around 132°C, followed by filtration to remove insoluble substances . The filtrate is oxidized with air to yield pure Vat Black 25 .
Chemical Reactions Analysis
Vat Black 25 undergoes various chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium hydrosulfite in an alkaline medium.
Oxidation: The leuco form is oxidized back to the original dye using atmospheric oxygen.
Substitution: The synthesis involves substitution reactions with halogenated intermediates.
Common reagents used in these reactions include sodium hydrosulfite, sodium hydroxide, and copper oxide . The major products formed are the leuco form of the dye during reduction and the original dye during oxidation .
Scientific Research Applications
Vat Black 25 is widely used in various scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of vat dyes.
Biology: The dye is used in staining techniques for visualizing biological samples.
Industry: Vat Black 25 is extensively used in the textile industry for dyeing cotton, wool, silk, hemp, synthetic fibers, and blended fabrics
Mechanism of Action
The mechanism of action of Vat Black 25 involves its reduction to a soluble leuco form in an alkaline medium, which allows it to penetrate the fibers . Upon oxidation, the dye reverts to its original insoluble form, providing excellent fastness properties . The molecular targets and pathways involved include the reduction of the quinoid structure to a leuco form and its subsequent oxidation .
Comparison with Similar Compounds
Vat Black 25 is unique among vat dyes due to its excellent fastness properties and its ability to produce a deep black color with a slight yellow-green tint . Similar compounds include:
Vat Yellow 1: Known for its yellow color and similar fastness properties.
Vat Blue 4: Produces a blue color and is used in similar applications.
Vat Green 1: Known for its green color and excellent fastness properties.
Vat Black 25 stands out due to its specific color properties and its widespread use in the textile industry .
Properties
Molecular Formula |
C45H22N2O6 |
---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
24-[(9,10-dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone |
InChI |
InChI=1S/C45H22N2O6/c48-34-19-33-35-21(23-15-17-30-39(40(23)47-33)45(53)27-9-4-2-7-25(27)42(30)50)14-16-29-38(35)37(34)22-13-12-20(18-31(22)43(29)51)46-32-11-5-10-28-36(32)44(52)26-8-3-1-6-24(26)41(28)49/h1-18,46-47H,19H2 |
InChI Key |
NZPZPCFEKAOOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C4C3=C(C1=O)C5=C(C4=O)C=C(C=C5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C9=C(N2)C1=C(C=C9)C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.